molecular formula C14H12ClN3O B1428743 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 924909-17-1

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1428743
CAS No.: 924909-17-1
M. Wt: 273.72 g/mol
InChI Key: HLSOCIKLODRQFV-UHFFFAOYSA-N
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Description

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the 4-chloro and 4-methoxybenzyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate can yield the pyrazolo[3,4-b]pyridine core, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific arrangement of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various biological activities, including inhibition of specific kinases and anti-cancer properties. The following mechanisms have been identified:

  • Inhibition of TBK1 : Recent studies have shown that compounds similar to this compound act as inhibitors of TANK-binding kinase 1 (TBK1), which is involved in immune response and cancer signaling pathways. For instance, a related compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating high potency .
  • Antiproliferative Activity : The compound has shown micromolar antiproliferation effects on various cancer cell lines including A172, U87MG, A375, A2058, and Panc0504. This suggests potential utility in cancer therapy .
  • Selective CDK Inhibition : Some derivatives have been reported to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain compounds demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9 .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-b]pyridine derivatives is significantly influenced by their structural modifications. Key findings include:

  • Substituents on the Pyrazole Ring : The presence of electron-donating groups such as methoxy enhances the inhibitory activity against kinases.
  • Positioning of Chlorine Atom : The chlorine substituent at the 4-position is critical for maintaining potency and selectivity in kinase inhibition.

Table 1 summarizes the SAR findings from various studies:

CompoundTarget KinaseIC50 (µM)Selectivity
Compound ATBK10.2High
Compound BCDK20.36265-fold over CDK9
Compound CCDK91.8Moderate

Case Studies

Several case studies highlight the therapeutic potential of this compound class:

  • Case Study 1 : A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TBK1 signaling in THP-1 and RAW264.7 cells. The lead compound exhibited significant inhibition of downstream interferon signaling pathways .
  • Case Study 2 : Another investigation focused on the antiproliferative effects on human tumor cell lines. Results indicated that modifications to the methoxy group improved cell viability outcomes in treated cells .

Properties

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(8-17-18)13(15)6-7-16-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSOCIKLODRQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175188
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924909-17-1
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924909-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol (759 mg) was dissolved in phosphorus oxychloride (6 mL). The resulting mixture was stirred at 70° C. for 1 hour. The reaction solution was concentrated under reduced pressure. The residue was diluted with ethyl acetate and carefully washed with a sodium bicarbonate solution. The organic layer was dried (using sodium sulfate), and the drying agent was removed by filtration. The filtrate was concentrated under reduced pressure. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate=5/0 to 3/1) to give 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (568 mg, yield: 70%) as a colorless solid.
Quantity
759 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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